3-Bromo-4-(methylsulfonyl)pyridine
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Overview
Description
3-Bromo-4-(methylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C6H6BrNO2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a methylsulfonyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(methylsulfonyl)pyridine typically involves the bromination of 4-(methylsulfonyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 3-Bromo-4-(methylthio)pyridine.
Scientific Research Applications
3-Bromo-4-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets. In catalysis, it can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Comparison with Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but with the methylsulfonyl group at the fifth position.
4-Bromo-3-(methylsulfonyl)pyridine: Similar structure but with the bromine atom at the fourth position.
3-Chloro-4-(methylsulfonyl)pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-4-(methylsulfonyl)pyridine is unique due to the specific positioning of the bromine and methylsulfonyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement can lead to distinct properties and applications compared to its analogs.
Biological Activity
3-Bromo-4-(methylsulfonyl)pyridine is a heterocyclic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BrN₁O₂S
- Molecular Weight : 202.05 g/mol
- Appearance : Pale yellow to colorless liquid
The compound features a bromine atom and a methylsulfonyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity .
Synthesis Methods
The synthesis of this compound typically involves the bromination of 4-(methylsulfonyl)pyridine under controlled conditions. One common method includes:
- Treating 4-(methylsulfonyl)pyridine with bromine at low temperatures.
- Quenching the reaction to halt further bromination.
- Purification through techniques such as distillation or chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various pyridine derivatives, revealing that compounds with similar structures demonstrated varying degrees of antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. Specifically, derivatives containing methylsulfonyl groups were noted for their enhanced biofilm inhibition and antibacterial properties .
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
This compound | TBD | Exhibited notable antimicrobial activity |
4b (related derivative) | 41.32 | Highest lysis value against clot formation |
4f (related derivative) | 91.95 | Most potent against E. coli |
The biological activity of this compound can be attributed to its interaction with biological macromolecules. The methylsulfonyl group enhances the compound's ability to form hydrogen bonds, which may modulate enzyme activities and receptor interactions, leading to its antimicrobial effects .
Case Studies
- Antibacterial Activity : A recent study highlighted the effectiveness of pyridine derivatives in inhibiting biofilm formation in Staphylococcus aureus. The presence of the methylsulfonyl group was crucial for enhancing antibacterial efficacy .
- Antithrombotic Properties : Another investigation into pyridine derivatives found that certain compounds exhibited significant anti-thrombolytic activity, suggesting potential applications in preventing blood clot formation .
Properties
Molecular Formula |
C6H6BrNO2S |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
3-bromo-4-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |
InChI Key |
NVLNYNVAXUBFNY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NC=C1)Br |
Origin of Product |
United States |
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